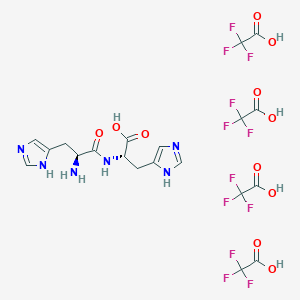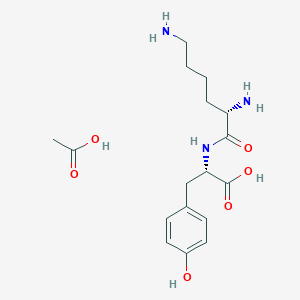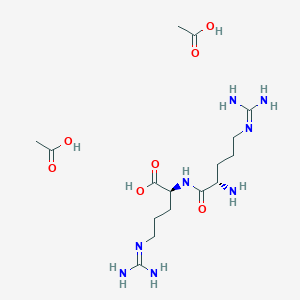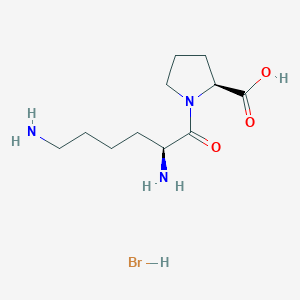
H-Lys-Pro-OH Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Pro-OH Hydrochloride, also known as H-Lys-Pro-HCl, is a dipeptide formed from the amino acids lysine and proline, and is widely used in laboratory experiments and scientific research. This dipeptide has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists in many different fields. In
Wissenschaftliche Forschungsanwendungen
H-Lys-Pro-OH Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dipeptides on the activity of enzymes, as well as on the structure and function of proteins. It has also been used to study the effects of dipeptides on the transport of drugs across cell membranes, as well as the effects of dipeptides on the binding of drugs to proteins. Additionally, this compound has been used to study the effects of dipeptides on the regulation of gene expression.
Wirkmechanismus
The mechanism of action of H-Lys-Pro-OH Hydrochloride is not fully understood. However, it is believed that the dipeptide is able to interact with various proteins in the body, altering their structure and function. This altered structure and function can then lead to changes in the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins. Additionally, the dipeptide may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the dipeptide is able to alter the activity of enzymes, as well as the transport of drugs across cell membranes and the binding of drugs to proteins. Additionally, the dipeptide has been found to be able to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using H-Lys-Pro-OH Hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and affect their structure and function. Additionally, the dipeptide can be used to study the effects of dipeptides on the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the dipeptide is not able to affect all proteins and enzymes, and its effects on gene expression are not yet fully understood.
Zukünftige Richtungen
The potential future directions for H-Lys-Pro-OH Hydrochloride include further research into its mechanism of action and its effects on gene expression. Additionally, further research could be done to explore the potential therapeutic applications of the dipeptide. Additionally, research could be done to explore the potential of using this compound as a drug delivery system. Finally, research could be done to explore the potential of using this compound in other laboratory experiments, such as those involving cell culture or animal models.
Synthesemethoden
H-Lys-Pro-OH Hydrochloride is synthesized through a two-step process. First, lysine and proline are reacted together in the presence of a base catalyst to form the dipeptide. This reaction is typically carried out at a temperature of 60-80 degrees Celsius. The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out at room temperature.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.BrH/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17;/h8-9H,1-7,12-13H2,(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGZGWOLUNDOF-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

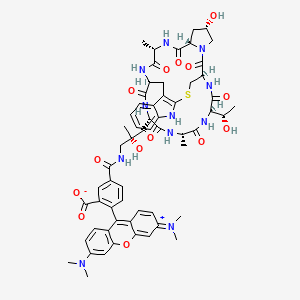



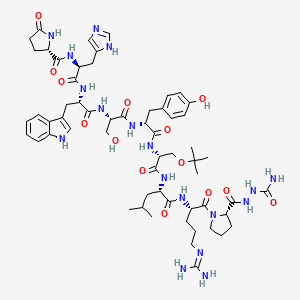
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)



